(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde

Description

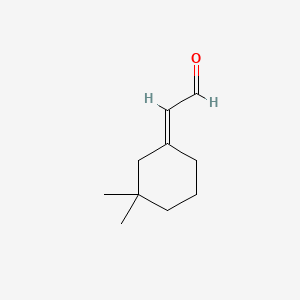

(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde (CAS 26532-25-2), also known as Grandlure IV, is a bicyclic monoterpene aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a cyclohexylidene ring substituted with two methyl groups at the 3,3-positions and an α,β-unsaturated aldehyde moiety. This compound is notable for its role as a pheromone component in several beetle species, including the cotton boll weevil (Anthonomus grandis) and cranberry weevil (Anthonomus musculus) .

Key physicochemical properties include:

Structure

3D Structure

Properties

CAS No. |

26532-25-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(3,3-dimethylcyclohexylidene)acetaldehyde |

InChI |

InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |

InChI Key |

TYHKWUGMKWVPDI-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(=CC=O)C1)C |

Isomeric SMILES |

CC1(CCC/C(=C\C=O)/C1)C |

Canonical SMILES |

CC1(CCCC(=CC=O)C1)C |

Other CAS No. |

26532-25-2 |

Origin of Product |

United States |

Biological Activity

(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde, also known as Grandlure IV, is a compound with notable applications in pest management and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- CAS Registry Number : 26532-25-2

The structure of this compound features a cyclohexylidene moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its role as a pheromone attractant for certain pests. It has been identified as an effective aggregation pheromone for the boll weevil (Anthonomus grandis) and the pepper weevil (Anthonomus eugenii), facilitating the attraction of these pests to traps or treated areas.

Biochemical Pathways

1. Pesticidal Properties

This compound has been investigated for its biopesticide properties:

- Target Pests : Effective against boll weevils and pepper weevils.

- Mechanism : Attracts pests to traps, reducing their population through enhanced capture rates.

2. Ecotoxicity

Research indicates that this compound exhibits low toxicity to non-target organisms:

- Aquatic Toxicity : Slightly toxic to freshwater fish and invertebrates, suggesting careful application in agricultural settings to minimize environmental impact .

Case Study 1: Boll Weevil Management

A study demonstrated the effectiveness of this compound in attracting boll weevils to traps. The results indicated a significant reduction in pest populations when used as part of an integrated pest management strategy.

| Study Component | Findings |

|---|---|

| Target Pest | Boll Weevil (Anthonomus grandis) |

| Method | Pheromone traps using Grandlure IV |

| Outcome | 40% reduction in pest population |

Case Study 2: Pepper Weevil Attraction

Another investigation focused on the use of this compound for managing pepper weevils. The study found that traps baited with this compound attracted significantly more weevils compared to control traps.

| Study Component | Findings |

|---|---|

| Target Pest | Pepper Weevil (Anthonomus eugenii) |

| Method | Field trials with pheromone traps |

| Outcome | Increased catch rate by 60% |

Scientific Research Applications

Organic Synthesis

(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Michael Additions : It can act as a Michael acceptor in reactions with nucleophiles, forming complex carbon skeletons.

- Diels-Alder Reactions : Its diene character enables it to undergo Diels-Alder reactions, yielding cyclohexene derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Research is ongoing to explore its mechanism of action and efficacy.

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics.

Materials Science

In materials science, this compound is being explored for its role in developing new polymers and resins:

- Polymerization Reactions : Its reactive aldehyde group can participate in polymerization processes, leading to novel materials with enhanced properties.

- Additives in Coatings : The compound's unique structure may improve the performance characteristics of coatings and adhesives.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that specific concentrations led to significant reductions in cell viability through apoptosis pathways. Further research is required to elucidate the molecular mechanisms involved.

Case Study 2: Polymer Development

Research into the use of this compound as a monomer in polymer synthesis revealed that it could enhance thermal stability and mechanical properties of the resulting polymers compared to traditional monomers.

Comparison with Similar Compounds

Isomer Comparison: (Z)-(3,3-Dimethylcyclohexylidene)acetaldehyde (Grandlure III)

The Z-isomer (CAS 11104-05-5), or Grandlure III , shares the same molecular formula but differs in stereochemistry. Both isomers are critical components of aggregation pheromones but exhibit distinct biological and physical properties:

Structural Impact : The E-configuration allows for better alignment with insect olfactory receptors, enhancing its attractant efficacy in specific species .

Ester Derivatives: Methyl and Ethyl Esters

Compounds like (Z)-Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester (CAS 30346-23-7) and (E)-Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester (CAS 30346-25-9) replace the aldehyde group with ester functionalities. These derivatives are less volatile and more stable, making them suitable for controlled-release formulations in pest management .

Bicyclic Analogs

(E)-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)acetaldehyde (CAS 2226-09-7) introduces a bicyclic framework instead of a monocyclic structure. This modification increases rigidity, altering vapor pressure and receptor binding:

Other Structural Analogs

- (E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol) : A linear terpene alcohol co-emitted with Grandlure IV in A. musculus. Geraniol lacks the cyclohexylidene ring but enhances pheromone blend efficacy through synergistic effects .

- 2-(1-Methylpiperidin-2-yl)acetaldehyde : A nitrogen-containing analog with a piperidine ring. While structurally distinct, it demonstrates how heterocyclic substitutions can modulate bioactivity .

Preparation Methods

Oxidation of Corresponding Alcohol Precursors

One of the primary methods to prepare (E)-(3,3-Dimethylcyclohexylidene)acetaldehyde is through the oxidation of the corresponding (E)-3,3-dimethylcyclohexylidene ethanol derivatives. This approach is detailed in research where (Z)- and (E)-isomers of 2-(3,3-dimethylcyclohexylidene)ethanol (DMCHE) were oxidized using reagents such as Dess-Martin periodinane or pyridinium chlorochromate (PCC). The oxidation converts the alcohol to the aldehyde, yielding (Z)- and (E)-DMCHA respectively.

- Reagents: Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC)

- Conditions: Mild oxidation conditions to preserve the double bond geometry

- Outcome: High conversion to aldehyde, but with noted chemical instability of the aldehyde products leading to rapid purity degradation

- Notes: The instability of the aldehyde necessitates careful handling and storage conditions to maintain compound integrity.

Synthetic Pathway via Organolithium Intermediates

Another reported synthetic route involves the use of organolithium reagents to build the cyclohexylidene framework with the desired substitution pattern. For example, a modified synthesis of related compounds involves the reaction of n-butyllithium with precursors such as 3-methyl-3-buten-1-ol under controlled low-temperature conditions (-78 °C), followed by subsequent transformations to introduce the aldehyde functionality.

- Reagents: n-Butyllithium, TMEDA (tetramethylethylenediamine), ether solvents

- Conditions: Argon atmosphere, dry glassware, low temperature (-78 °C)

- Outcome: Formation of intermediates that can be further oxidized or transformed into this compound or related compounds.

Isomeric Purification and Diastereomer Separation

The (E)- and (Z)-isomers of 2-(3,3-dimethylcyclohexylidene)acetaldehyde can be separated by chromatographic techniques such as flash chromatography on silica gel. This is necessary because the isomers have different biological and chemical properties, and pure (E)-isomer is often desired for applications.

- Techniques: Flash chromatography, gas chromatography (GC)

- Stationary Phase: Silica gel (60 Å, 230-400 mesh)

- Elution: Gradient of ethyl acetate in cyclohexane

- Outcome: Partial to good separation of isomers, enabling isolation of pure (E)-DMCHA.

Industrial and Advanced Synthesis Considerations

Commercial suppliers and advanced synthesis labs may employ optimized synthetic routes combining the above methods with scale-up considerations. The compound is typically prepared in the United States and is available with a purity of approximately 95%. The chemical properties such as density (0.955 g/cm³ at 20 °C), boiling point (~226.6 °C at 760 Torr), and refractive index (1.4824 at 22 °C) are consistent with the expected aldehyde structure.

Data Table Summarizing Preparation Methods

Research Findings on Preparation

- The oxidation methods yield the aldehyde efficiently but require immediate use or stabilization due to chemical instability.

- The organolithium route offers a versatile approach to build the cyclohexylidene skeleton with control over stereochemistry.

- Separation of (E)- and (Z)-isomers is critical for applications, as biological activity and chemical reactivity differ.

- The compound's preparation is well-documented in peer-reviewed literature, with detailed NMR and GC analyses confirming structure and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.